Micrococcin P1
CAS No.: 67401-56-3
Cat. No.: VC20830160
Molecular Formula: C48H49N13O9S6
Molecular Weight: 1144.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67401-56-3 |
|---|---|
| Molecular Formula | C48H49N13O9S6 |
| Molecular Weight | 1144.4 g/mol |
| IUPAC Name | 2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1 |
| Standard InChI Key | MQGFYNRGFWXAKA-QMXXNAFJSA-N |
| Isomeric SMILES | C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C |
| Canonical SMILES | CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
| Appearance | Off-white to light fawn |
Introduction
The compound 2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.1~8,11~.1~15,18~.1~22,25~.0~2,7~]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide is closely related to Micrococcin P1, a thiopeptide antibiotic. This compound shares a similar molecular structure with Micrococcin P1, which has the molecular formula C48H49N13O9S6 and is known for its potent antibacterial properties against Gram-positive bacteria .
Biological Activity
Thiopeptide antibiotics, such as Micrococcin P1, are known for their potent antibacterial effects, particularly against Gram-positive bacteria. These compounds often inhibit protein synthesis by binding to the bacterial ribosome, which is crucial for bacterial growth and survival . Although specific biological activity data for the exact compound is not available, its structural similarity to Micrococcin P1 suggests it may exhibit similar antibacterial properties.
Synthesis and Research Findings
The synthesis of complex thiopeptide antibiotics like Micrococcin P1 involves intricate chemical pathways, often requiring multiple steps to assemble the molecule's complex structure. Research into these compounds focuses on understanding their biosynthesis pathways and developing methods to produce them more efficiently . For the specific compound mentioned, detailed synthesis protocols are not readily available, but it likely involves similar techniques used for other thiopeptides.
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